![molecular formula C12H15F2NO B15309796 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine CAS No. 1094218-31-1](/img/structure/B15309796.png)
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H15F2NO and a molecular weight of 227.25 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a difluoromethoxy group and an amine group.
Vorbereitungsmethoden
The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to reductive amination to introduce the amine group, resulting in the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a cyclopropane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(4-(Difluoromethoxy)phenyl)cyclohexan-1-amine: This compound has a cyclohexane ring, which may affect its reactivity and interactions with other molecules.
The unique structure of this compound, with its cyclopentane ring and difluoromethoxy substitution, distinguishes it from these similar compounds and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
1094218-31-1 |
---|---|
Molekularformel |
C12H15F2NO |
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-9(4-6-10)12(15)7-1-2-8-12/h3-6,11H,1-2,7-8,15H2 |
InChI-Schlüssel |
SNMAPNCSJUDMOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.